Sofosbuvir impurity D
Overview
Description
Sofosbuvir impurity D: is a byproduct formed during the synthesis of Sofosbuvir, an antiviral medication used to treat hepatitis C. This compound is one of several impurities that can be present in the final product, and its identification and control are crucial for ensuring the safety and efficacy of the medication .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Sofosbuvir impurity D involves multiple steps, including the protection and deprotection of hydroxyl groups, and the use of various reagents to achieve the desired chemical transformations. The process typically starts with the grafting of a terminal hydroxyl group of the first compound with a protective group to obtain an intermediate. This intermediate undergoes further transformations, including the addition and removal of protective groups, to finally yield this compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the impurity is produced in sufficient quantities and with the required purity .
Chemical Reactions Analysis
Types of Reactions: : Sofosbuvir impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformations during the synthesis of Sofosbuvir .
Common Reagents and Conditions: : Common reagents used in the synthesis of this compound include protective groups such as tert-butyldimethylsilyloxy, and solvents like dichloromethane, methanol, and ethyl acetate. Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired chemical transformations .
Major Products Formed: : The major products formed from the reactions involving this compound include various intermediates that are further processed to yield the final impurity. These intermediates are characterized and purified to ensure the impurity meets the required specifications .
Scientific Research Applications
Sofosbuvir impurity D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods, helping to identify and quantify impurities in Sofosbuvir formulations. In biology and medicine, it aids in understanding the pharmacokinetics and pharmacodynamics of Sofosbuvir, contributing to the development of safer and more effective antiviral therapies. Industrially, it is crucial for quality control during the manufacturing process of Sofosbuvir .
Mechanism of Action
The mechanism of action of Sofosbuvir impurity D is closely related to that of Sofosbuvir. As a nucleotide analog, Sofosbuvir is metabolized into its active form, which inhibits the hepatitis C virus RNA-dependent RNA polymerase (NS5B). This inhibition prevents the replication of the virus. This compound, being a byproduct, does not have a direct therapeutic effect but is important for understanding the overall pharmacological profile of Sofosbuvir .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Sofosbuvir impurity D can be compared with other impurities formed during the synthesis of Sofosbuvir, such as impurity A, B, C, E, F, and G. Each impurity has unique chemical properties and formation pathways, making them distinct from one another .
List of Similar Compounds
- Sofosbuvir impurity A
- Sofosbuvir impurity B
- Sofosbuvir impurity C
- Sofosbuvir impurity E
- Sofosbuvir impurity F
- Sofosbuvir impurity G
This compound is unique in its specific formation pathway and chemical structure, which distinguishes it from other impurities .
Properties
Molecular Formula |
C22H29FN3O9P |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1 |
InChI Key |
TTZHDVOVKQGIBA-BETQXWJISA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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